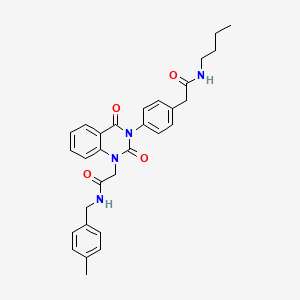
N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains an amine group (NH2), a quinazolinone group (a type of heterocyclic compound), and a phenyl group (a type of aromatic ring). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine derivative. The quinazolinone group could be synthesized through a cyclization reaction involving a 2-aminobenzoyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The compound would likely exhibit stereoisomerism, meaning that it could exist in multiple forms that have the same molecular formula but a different arrangement of atoms in space .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of its functional groups. For example, the amine group could participate in reactions like acylation or alkylation, while the carbonyl groups in the quinazolinone ring could undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its functional groups. For example, it might exhibit polarity due to the presence of polar functional groups like the amine and carbonyl groups .Applications De Recherche Scientifique
Anti-inflammatory and Antimicrobial Applications
Anti-inflammatory Activities
Compounds with quinazolinone derivatives, such as those synthesized in a study involving substituted Azetidinonyl and Thiazolidinonyl Quinazolon 4 3H Ones, demonstrated potent anti-inflammatory activities. These compounds were compared with phenyl butazone, a standard anti-inflammatory drug, showing significant inhibition of oedema in experimental models (Bhati, 2013).
Antimicrobial Activities
A series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives were synthesized, aiming at developing potential antimicrobials. These compounds exhibited activity against a range of human pathogenic microorganisms, highlighting the structure-activity relationship essential for antimicrobial efficacy (Saravanan, Alagarsamy, & Prakash, 2015).
Catalytic and Synthetic Applications
Catalytic Activities in Organic Synthesis
Research into dioxo-molybdenum(VI) and -tungsten(VI) complexes with N-capped tripodal N₂O₂ tetradentate ligands, derived from quinazoline and related structures, showcased their application in the catalytic epoxidation of olefins. These findings demonstrate the potential utility of quinazolinone derivatives in facilitating chemical transformations, which are critical in the synthesis of various organic compounds (Wong et al., 2010).
Antioxidant Properties
Antioxidant Studies
Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and Nitric oxide (NO). The studies revealed that some synthesized compounds showed excellent scavenging capacity, surpassing that of common antioxidants such as ascorbic acid (Al-azawi, 2016).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid", "N-butylamine", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide.", "Step 2: Acetylation of the resulting amide with acetic anhydride in the presence of a base such as triethylamine (TEA) to form N-butyl-2-(4-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide." ] } | |
Numéro CAS |
1223974-35-3 |
Formule moléculaire |
C30H32N4O4 |
Poids moléculaire |
512.61 |
Nom IUPAC |
N-butyl-2-[4-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H32N4O4/c1-3-4-17-31-27(35)18-22-13-15-24(16-14-22)34-29(37)25-7-5-6-8-26(25)33(30(34)38)20-28(36)32-19-23-11-9-21(2)10-12-23/h5-16H,3-4,17-20H2,1-2H3,(H,31,35)(H,32,36) |
Clé InChI |
XBLQGSGFEIPQHM-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)
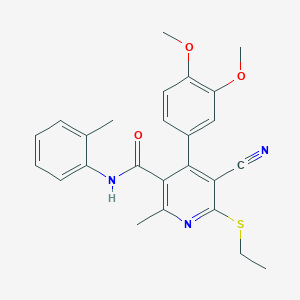
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)
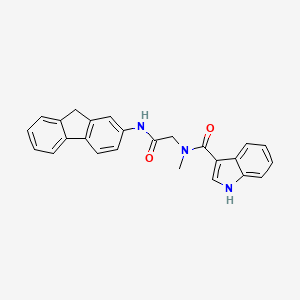
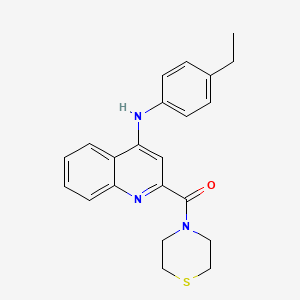
![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)
![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)
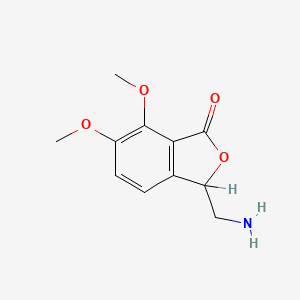
![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)
